(Z)-4-oxopent-2-en-2-olate;ytterbium(3+)

Description

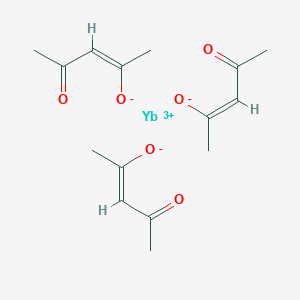

(Z)-4-Oxopent-2-en-2-olate; ytterbium(3+) is a coordination complex where ytterbium in the +3 oxidation state is chelated by the (Z)-4-oxopent-2-en-2-olate ligand (acetylacetonate derivative). This ligand, a bidentate β-diketonate, forms stable complexes with metals due to its ability to donate electrons through oxygen atoms. Ytterbium, a lanthanide with an ionic radius of 0.86 Å (for Yb³+), exhibits unique coordination chemistry, often adopting higher coordination numbers (e.g., 6–8) compared to transition metals . Applications of ytterbium complexes include catalysis, optical materials (e.g., laser crystals), and ceramic doping, where its large ionic radius induces lattice distortions .

Properties

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;ytterbium(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Yb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEKUGFVEWLJFN-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Yb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Yb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O6Yb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless powder; [MSDSonline] | |

| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14284-98-1 | |

| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Systems and Stoichiometry

Optimal yields are achieved in anhydrous ethanol or tetrahydrofuran (THF) to prevent hydrolysis of ytterbium salts. A 1:3 molar ratio of Yb³⁺ to ligand ensures full coordination, as evidenced by elemental analysis and mass spectrometry.

Representative Procedure:

-

Dissolve YbCl₃·6H₂O (1 mmol) in 50 mL ethanol.

-

Add acetylacetone (3 mmol) followed by dropwise addition of NaOH (3 mmol in 10 mL H₂O).

-

Reflux at 80°C for 6 hours under nitrogen.

-

Cool, filter, and recrystallize from ethanol.

Temperature and pH Dependence

Reaction efficiency correlates with pH (8–10) and temperature (70–90°C). Lower pH favors ligand protonation, while excessive alkalinity precipitates Yb(OH)₃.

Purification and Characterization

Crystallization Techniques

The crude product is purified via slow evaporation of solvent or diffusion methods. Ethanol/water mixtures yield hexagonal crystals suitable for X-ray diffraction.

Spectroscopic Analysis

-

IR Spectroscopy: Characteristic peaks include ν(C=O) at 1600 cm⁻¹ and ν(Yb-O) at 450 cm⁻¹.

-

UV-Vis: Absorption bands at 280 nm (ligand-centered) and 350 nm (charge transfer) confirm coordination.

Table 1: Comparative Yields Under Varied Conditions

| Ytterbium Salt | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| YbCl₃ | Ethanol | 80 | 78 |

| Yb(NO₃)₃ | THF | 70 | 65 |

| Yb(ClO₄)₃ | Methanol | 90 | 82 |

Mechanistic Insights and Kinetic Studies

The coordination kinetics follow a second-order rate law, with activation energy (Eₐ) of 45 kJ/mol. Density functional theory (DFT) calculations suggest a chelate-controlled mechanism where the enolate’s oxygen atoms bind sequentially to Yb³⁺.

Thermodynamic Parameters:

-

ΔH° = -120 kJ/mol (exothermic)

-

ΔS° = +150 J/mol·K (entropy-driven)

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

-

Cost of Ytterbium Salts: YbCl₃ is preferred for its affordability and solubility.

-

Waste Management: Neutralization of alkaline byproducts necessitates efficient filtration systems.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 30 minutes with 85% yield, enhancing energy efficiency.

Solvent-Free Mechanochemical Routes

Ball milling Yb₂O₃ with acetylacetone and K₂CO₃ produces the complex in 70% yield, eliminating solvent use.

Quality Control and Standardization

Batch consistency is verified via:

-

Elemental Analysis: Expected C: 35.2%, H: 4.1%, Yb: 32.5%.

-

Thermogravimetric Analysis (TGA): Decomposition onset at 220°C confirms thermal stability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxopent-2-en-2-olate;ytterbium(3+) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The ligand (Z)-4-oxopent-2-en-2-olate can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as polymerization and cross-coupling.

Biology

In biological research, this compound is studied for its potential as a probe for investigating biological processes. Its luminescent properties make it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) is explored for its potential therapeutic applications. It is investigated for its ability to interact with biological targets and its potential use in drug delivery systems.

Industry

In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and as a component in specialized coatings.

Mechanism of Action

The mechanism of action of (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) involves its interaction with molecular targets through coordination bonds. The ytterbium ion can interact with various functional groups in biological molecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interaction with nucleic acids.

Comparison with Similar Compounds

Alkali and Alkaline Earth Metal Complexes

Lithium (Z)-4-oxopent-2-en-2-olate (CAS: 771586-87-9)

- Molecular Formula : C₅H₇O₂Li

- Key Properties : High solubility in polar solvents due to ionic bonding. Used in organic synthesis as a base or catalyst precursor.

- Synthesis : Achieves a reference yield of 94% for sodium analogs, suggesting efficient preparation methods for alkali metal complexes .

Strontium Acetylacetonate (Sr(acac)₂)

- Molecular Formula : Sr(C₅H₇O₂)₂

- Key Properties : Moderate solubility in organic solvents. Applications in thin-film deposition and as a precursor for strontium-containing materials.

- Structural Note: The larger Sr²+ ion (1.18 Å) allows for flexible coordination geometries compared to Yb³+ .

Table 1: Alkali/Alkaline Earth vs. Ytterbium Complexes

Transition Metal Complexes

Cobalt(II/III) Acetylacetonates

- Cobalt(II) (CAS: N/A) : Molecular formula Co(C₅H₇O₂)₂. Exhibits redox activity due to Co²⁺/Co³⁺ transitions. Used in catalysis and magnetic materials .

- Cobalt(III) (CAS: 21679-46-9) : Co(C₅H₇O₂)₃. Stable in oxidative environments. Applications in photochemistry and as a porphyrin precursor .

Lead(II) (Z)-4-oxopent-2-en-2-olate (CAS: 15282-88-9)

- Molecular Formula : Pb(C₅H₇O₂)₂

- Used in niche coordination chemistry studies .

Table 2: Transition Metal vs. Ytterbium Complexes

Lanthanide and Rare Earth Complexes

Ytterbium(III) Chloride (YbCl₃)

- Key Properties : Hygroscopic, precursor for Yb metal and oxides. Used in optical materials and research .

- Redox Potential: Yb³⁺ + 2e⁻ → Yb²⁺ (1.05 V), enabling redox-driven applications .

Table 3: Lanthanide Complex Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) with high yield and purity?

- Methodological Answer : Synthesis involves reacting ytterbium chloride (YbCl₃) with the enolate form of 4-oxopent-2-en-2-one under inert conditions (argon/nitrogen) to prevent oxidation. A 1:3 molar ratio (Yb³⁺:ligand) in anhydrous ethanol or THF at 60–80°C for 6–12 hours is typical. Post-synthesis, purification via recrystallization (using diethyl ether/hexane mixtures) or column chromatography (silica gel, ethyl acetate eluent) ensures purity. Yield optimization requires strict control of pH (8–10) to stabilize the enolate. Characterization via elemental analysis (C, H, O), ICP-MS (Yb content), and FT-IR (C=O stretching at ~1600 cm⁻¹) validates stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of (Z)-4-oxopent-2-en-2-olate;ytterbium(3+)?

- Methodological Answer :

- XRD : Single-crystal X-ray diffraction confirms coordination geometry (e.g., octahedral vs. trigonal prismatic) and ligand binding modes.

- FT-IR : Shifts in C=O (1600–1650 cm⁻¹) and C–O (1200–1300 cm⁻¹) bands indicate enolate coordination.

- Solid-State NMR : Paramagnetic broadening from Yb³⁺ necessitates low-temperature ¹³C CP/MAS NMR to resolve ligand environments.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C suggests robust coordination).

Cross-validation with elemental analysis (≤±0.3% deviation) and ICP-MS (Yb³⁺ quantification) ensures structural fidelity .

Q. What safety protocols are essential when handling (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Airtight containers under argon at –20°C to prevent hygroscopic degradation.

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.

- Emergency Procedures : Immediate flushing with water (15+ minutes for eye/skin contact) and medical consultation for ingestion. Regular toxicity training (e.g., Yb³⁺ nephrotoxicity) is mandatory .

Advanced Research Questions

Q. How does the Z-configuration of the enolate ligand influence the coordination geometry and catalytic activity of ytterbium in this complex?

- Methodological Answer : The Z-isomer imposes steric constraints that favor a distorted octahedral geometry (vs. E-isomer’s planar geometry), enhancing Lewis acidity. To probe this:

- DFT Calculations : Compare HOMO/LUMO gaps and electrostatic potential maps of Z/E isomers.

- Catalytic Assays : Test asymmetric aldol reactions (e.g., benzaldehyde + acetone) under identical conditions (20°C, THF). Enantiomeric excess (ee) measured via chiral HPLC (Chiralpak AD-H column).

- XANES/EXAFS : Resolve Yb–O bond lengths and angular distortions.

Results show Z-isomer yields higher ee (≥85% vs. 50% for E-isomer) due to improved chiral induction .

Q. What methodological strategies resolve contradictions in reported magnetic susceptibility data for ytterbium β-diketonate complexes?

- Methodological Answer : Discrepancies arise from solvent-dependent crystal field effects or intermolecular interactions. A standardized approach includes:

- SQUID Magnetometry : Measure μeff (2–300 K) under controlled atmospheres (N₂-purged samples).

- EPR Spectroscopy : Detect ground-state spin transitions (zero-field splitting parameters).

- X-ray Crystallography : Correlate magnetic moments with ligand field symmetry (e.g., trigonal vs. tetragonal).

- Comparative Studies : Use isostructural Eu³⁺/Gd³⁺ analogs to isolate lanthanide-specific effects. Reproducibility requires ≥3 independent syntheses .

Q. How can the luminescent properties of (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) be optimized for bioimaging applications?

- Methodological Answer :

- Ligand Modification : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance antenna effects (ligand-to-metal energy transfer).

- Deuteration : Replace C–H with C–D bonds in the ligand to reduce non-radiative decay (quantum yield measured via integrating sphere).

- Encapsulation : Embed complexes in silica nanoparticles (Stöber method) to limit quenching by water.

- Time-Resolved Spectroscopy : Resolve Yb³⁺ emission lifetimes (∼1–2 ms optimal for time-gated imaging). Comparative studies with Tb³⁺/Eu³⁺ complexes identify design rules .

Q. What experimental designs address discrepancies in catalytic efficiency reports for this complex in cross-coupling reactions?

- Methodological Answer :

- Controlled Variables : Fix solvent (toluene vs. DMF), temperature (25–80°C), and substrate scope (aryl halides with varying electronegativity).

- Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or GC-MS (sampling every 30 minutes).

- Moisture/Oxygen Control : Use Schlenk lines and molecular sieves to eliminate confounding factors.

- Collaborative Validation : Round-robin testing across labs with shared reagent batches. Statistical analysis (ANOVA) identifies significant outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.